9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 690272-91-4
VCID: VC17186829
InChI: InChI=1S/C17H14O4/c1-17(2)13-7-9(15(18)19)3-5-11(13)12-6-4-10(16(20)21)8-14(12)17/h3-8H,1-2H3,(H,18,19)(H,20,21)
SMILES:
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid

CAS No.: 690272-91-4

Cat. No.: VC17186829

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid - 690272-91-4

Specification

CAS No. 690272-91-4
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name 9,9-dimethylfluorene-2,7-dicarboxylic acid
Standard InChI InChI=1S/C17H14O4/c1-17(2)13-7-9(15(18)19)3-5-11(13)12-6-4-10(16(20)21)8-14(12)17/h3-8H,1-2H3,(H,18,19)(H,20,21)
Standard InChI Key MEXVHYTXKJZDCA-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)C

Introduction

Structural and Molecular Characteristics

The molecular architecture of 9,9-dimethyl-9H-fluorene-2,7-dicarboxylic acid combines a planar fluorene core with strategically positioned functional groups. The fluorene skeleton consists of two benzene rings fused via a central five-membered ring, providing a rigid, conjugated system. The methyl groups at the 9-position introduce steric hindrance, while the carboxylic acid groups at the 2- and 7-positions enable hydrogen bonding and coordination chemistry.

Crystallographic and Spectroscopic Data

Although crystallographic data for this specific compound remains limited, analogous fluorene derivatives exhibit monoclinic or orthorhombic crystal systems. Infrared (IR) spectroscopy typically reveals strong absorption bands at 1700–1680 cm1^{-1}, corresponding to carbonyl stretching vibrations of the carboxylic acid groups. Nuclear magnetic resonance (NMR) spectra show distinct signals for the methyl groups (δ 1.4–1.6 ppm) and aromatic protons (δ 7.8–8.2 ppm) .

Table 1: Key Molecular Properties

PropertyValue
CAS No.690272-91-4
Molecular FormulaC17H14O4\text{C}_{17}\text{H}_{14}\text{O}_4
Molecular Weight282.29 g/mol
IUPAC Name9,9-dimethylfluorene-2,7-dicarboxylic acid

Synthetic Methodologies

The synthesis of 9,9-dimethyl-9H-fluorene-2,7-dicarboxylic acid involves strategic functionalization of the fluorene backbone. Two primary routes have been documented: direct oxidation of pre-functionalized fluorenes and multi-step sequences involving alkylation and oxidation.

Direct Oxidation Route

This method begins with 2,7-dimethylfluorene, which undergoes oxidation using potassium bichromate (K2Cr2O7\text{K}_2\text{Cr}_2\text{O}_7) in acidic conditions. The methyl groups at the 2- and 7-positions are selectively oxidized to carboxylic acids, yielding the target compound in moderate yields (50–60%).

2,7-Dimethylfluorene+K2Cr2O7H2SO49,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid\text{2,7-Dimethylfluorene} + \text{K}_2\text{Cr}_2\text{O}_7 \xrightarrow{\text{H}_2\text{SO}_4} \text{9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid}

Multi-Step Alkylation-Oxidation Route

An alternative approach, adapted from fluorene-9,9-diacetate synthesis , involves:

  • Alkylation: Fluorene reacts with allyl bromide in the presence of potassium hydroxide (KOH\text{KOH}) and potassium iodide (KI\text{KI}) to form 9,9-diallylfluorene.

  • Oxidation: Ruthenium trichloride (RuCl3\text{RuCl}_3) and sodium periodate (NaIO4\text{NaIO}_4) cleave the allyl groups to dialdehydes.

  • Jones Oxidation: The dialdehydes are oxidized to dicarboxylic acids using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4).

Table 2: Comparison of Synthetic Routes

ParameterDirect OxidationMulti-Step Route
Starting Material2,7-DimethylfluoreneFluorene
Key ReagentsK2Cr2O7\text{K}_2\text{Cr}_2\text{O}_7, H2SO4\text{H}_2\text{SO}_4Allyl bromide, RuCl3\text{RuCl}_3, Jones reagent
Yield50–60%35–40%
AdvantagesFewer stepsPrecise functionalization

Chemical Reactivity and Functionalization

The carboxylic acid groups at the 2- and 7-positions enable diverse chemical transformations, making this compound a versatile intermediate.

Esterification and Amidation

Reaction with alcohols in the presence of H2SO4\text{H}_2\text{SO}_4 or DCC/DMAP\text{DCC}/\text{DMAP} yields esters, while treatment with amines forms amides. These derivatives are pivotal in polymer chemistry and drug design.

Acid+R-OHH+Ester+H2O\text{Acid} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Ester} + \text{H}_2\text{O}

Supramolecular Interactions

The planar fluorene core and hydrogen-bonding capacity facilitate self-assembly into coordination polymers and metal-organic frameworks (MOFs). Such structures show promise in gas storage and catalysis.

Applications in Materials Science and Biotechnology

Organic Electronics

Fluorene derivatives are widely used in organic light-emitting diodes (OLEDs) and photovoltaics due to their high electron affinity and thermal stability. The methyl groups in 9,9-dimethyl-9H-fluorene-2,7-dicarboxylic acid enhance solubility in organic solvents, aiding thin-film fabrication .

Drug Delivery Systems

The compound’s ability to form stable supramolecular complexes with therapeutic agents has been explored for targeted drug delivery. Preliminary studies suggest pH-dependent release kinetics, though in vivo efficacy remains under investigation.

Research Frontiers and Challenges

Biological Activity Profiling

While structural analogs exhibit antiviral and anticancer properties, direct evidence for 9,9-dimethyl-9H-fluorene-2,7-dicarboxylic acid’s bioactivity is sparse. Future studies should prioritize cytotoxicity assays and mechanism-of-action studies.

Scalability of Synthesis

Current methods suffer from moderate yields and harsh reaction conditions. Innovations in catalytic oxidation and flow chemistry could address these limitations .

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